ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific details on the synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of BX-2819 typically involves high-throughput screening (HTS) and optimization of reaction conditions to maximize yield and purity . The compound is produced in specialized facilities equipped to handle complex chemical reactions and ensure compliance with safety and regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BX-2819 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of BX-2819 with modified functional groups that can enhance or alter its biological activity .
Scientific Research Applications
BX-2819 has a wide range of scientific research applications, including:
Mechanism of Action
BX-2819 exerts its effects by binding to the ATP-binding site of Hsp90, thereby inhibiting its chaperone activity . This inhibition disrupts the folding and stabilization of client proteins, leading to the degradation of these proteins and the inhibition of cell proliferation . The molecular targets and pathways involved include the proteasome and various signaling pathways essential for cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
Geldanamycin: Another Hsp90 inhibitor with a different binding mechanism and lower affinity compared to BX-2819.
17-AAG: A derivative of geldanamycin with improved stability and reduced toxicity.
Radicicol: A natural macrocyclic antifungal that also inhibits Hsp90 but with a different chemical structure.
Uniqueness of BX-2819
BX-2819 is unique due to its high binding affinity to Hsp90 and its potent antiproliferative activity against cancer cells . Its ability to selectively inhibit Hsp90 in pathogenic parasites further distinguishes it from other Hsp90 inhibitors .
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl N-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C21H24N4O4S/c1-4-29-21(28)22-11-13-5-7-14(8-6-13)25-19(23-24-20(25)30)16-9-15(12(2)3)17(26)10-18(16)27/h5-10,12,26-27H,4,11H2,1-3H3,(H,22,28)(H,24,30) |
InChI Key |
VVLULBZUIUWMQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3O)O)C(C)C |
Origin of Product |
United States |
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